9-cis-Retinyl Stearate

Nuclear Receptor Pharmacology Retinoid Biology Gene Regulation

9-cis-Retinyl Stearate (CAS 79299-77-7) is a synthetic retinoid ester formed by the condensation of 9-cis-retinol with stearic acid (C18:0). As a member of the vitamin A family, this compound functions as a lipophilic, storage-stable prodrug that is enzymatically hydrolyzed in vivo to release 9-cis-retinol, which can be further oxidized to 9-cis-retinoic acid.

Molecular Formula C38H64O2
Molecular Weight 552.928
CAS No. 79299-77-7
Cat. No. B589226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cis-Retinyl Stearate
CAS79299-77-7
Synonyms9-cis-Retinol Octadecanoate; 
Molecular FormulaC38H64O2
Molecular Weight552.928
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
InChIInChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24-,34-30+
InChIKeyYNGACJMSLZMZOX-VBGKRDRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-cis-Retinyl Stearate (CAS 79299-77-7): Retinoid Prodrug Identity and Procurement Baseline


9-cis-Retinyl Stearate (CAS 79299-77-7) is a synthetic retinoid ester formed by the condensation of 9-cis-retinol with stearic acid (C18:0). As a member of the vitamin A family, this compound functions as a lipophilic, storage-stable prodrug that is enzymatically hydrolyzed in vivo to release 9-cis-retinol, which can be further oxidized to 9-cis-retinoic acid [1]. Unlike the more common all-trans retinoid isomers, the 9-cis geometric configuration enables the active metabolite to serve as a dual ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), a property that fundamentally distinguishes this compound's biological potential [2]. The compound is primarily utilized in research investigating visual chromophore replacement therapy, dermatological applications, and retinoid signaling pathways.

Procurement Rationale: Why 9-cis-Retinyl Stearate Cannot Be Replaced by Common Retinoid Esters


Scientific and industrial users cannot simply interchange 9-cis-retinyl stearate with other retinyl esters such as all-trans-retinyl palmitate or even 9-cis-retinyl palmitate. The specific combination of the 9-cis geometric isomer and the C18 stearate fatty acid chain dictates a unique profile of receptor activation, enzymatic hydrolysis rate, and lipophilicity. The 9-cis configuration is essential for RXR activation, a pathway not addressed by all-trans isomers [1]. Simultaneously, the long stearate chain confers higher logP and slower enzymatic hydrolysis compared to shorter-chain esters like palmitate, directly impacting the compound's release kinetics and formulation stability [2]. Substituting with a different ester or isomer would result in a fundamentally different pharmacological and physicochemical entity, compromising experimental reproducibility and therapeutic validity.

Quantitative Differentiation Guide for 9-cis-Retinyl Stearate vs. Key Analogs


Dual RAR/RXR Activation vs. All-trans Retinoid RAR-Selectivity

The primary metabolic product of 9-cis-retinyl stearate, 9-cis-retinoic acid, is a high-affinity ligand for both RARs and RXRs. In contrast, the metabolite of the common analog all-trans-retinyl stearate, all-trans-retinoic acid, only binds and activates RARs. This dual activity is the foundational differentiation for applications requiring RXR pathway engagement [1].

Nuclear Receptor Pharmacology Retinoid Biology Gene Regulation

Slower Enzymatic Hydrolysis of 9-cis-Retinyl Stearate vs. 9-cis-Retinyl Palmitate

The rate of retinyl ester hydrolysis by retinyl ester hydrolases (REHs) is highly dependent on the fatty acyl chain length. For the 11-cis isomer, REH activity shows a clear preference for palmitate (C16) over stearate (C18), with the general principle that esters with chain lengths more closely approximating palmitate are hydrolyzed faster [1]. When comparing the 9-cis isomers, the hydrolysis rate of 9-cis-retinyl palmitate is already low relative to the preferred 11-cis substrate (0.1–0.3 vs. 1.7 nmol/min/mg) [1]. The longer stearate chain of 9-cis-retinyl stearate is predicted to have an even slower hydrolysis rate than the palmitate ester, based on the chain-length specificity data for 11-cis-retinyl esters.

Enzyme Kinetics Prodrug Metabolism Retinoid Processing

Enhanced Lipophilicity of 9-cis-Retinyl Stearate (LogP 12.32) vs. All-trans-Retinyl Stearate (LogP 15.17)

The computed partition coefficient (LogP) for 9-cis-retinyl stearate is 12.32 , which is distinct from the LogP of 15.17 reported for all-trans-retinyl stearate . This difference in lipophilicity, arising from the cis double-bond geometry, affects solubility in lipid vehicles, membrane permeability, and the compound's behavior in lipid-based formulations. The lower LogP of the 9-cis isomer relative to the all-trans form suggests a slightly better balance between lipid solubility and aqueous accessibility, which can be critical for formulation design.

Physicochemical Properties Formulation Science Lipid-Based Drug Delivery

Distinct HPLC Retention Time for 9-cis-Retinyl Stearate Enabling Analytical Selectivity

A validated isocratic adsorption HPLC method has been developed specifically to separate isomeric and ester variants of retinyl esters, including the 9-cis, 13-cis, 11-cis, and all-trans forms of retinyl stearate, palmitate, oleate, and linoleate [1]. This method confirms that 9-cis-retinyl stearate has a unique, resolvable retention time distinct from its geometric and ester analogs. The method's ability to achieve separation with short retention times and high sensitivity facilitates its use as an analytical standard [1]. The distinct chromatographic properties of the stearate ester are further supported by data showing all-trans-retinyl stearate has a longer retention time (18.35 min) than all-trans-retinyl palmitate (17.64 min) [2], indicating a consistent chain-length dependent elution pattern.

Analytical Chemistry Chromatography Quality Control

Patent-Claimed Utility in Visual Chromophore Replacement for Retinal Degenerations

A specific pharmaceutical formulation patent (US 2012/0178806) claims the use of 9-cis-retinyl esters, explicitly including 9-cis-retinyl stearate, in a lipid vehicle as a retinoid replacement therapy for treating retinal degenerations such as Leber congenital amaurosis (LCA) and retinitis pigmentosa [1]. The patent describes these esters as prodrugs that bypass the defective RPE65-mediated enzymatic block in the visual cycle to generate the visual chromophore 9-cis-retinal. While the patent demonstrates efficacy using 9-cis-retinyl acetate, the specific fatty acid ester is presented as a critical variable for optimizing the drug's pharmacokinetic profile and lipid formulation stability. The inclusion of the stearate ester in the claims signifies its specific value over other esters for achieving a desirable balance of stability and in vivo conversion.

Ophthalmology Drug Delivery Orphan Drug Designation

Optimal Application Scenarios for 9-cis-Retinyl Stearate Based on Verified Differentiation


Investigating RXR-Mediated Signaling Pathways in Cell-Based Assays

For research focused on selective activation of retinoid X receptors (RXRs), 9-cis-retinyl stearate serves as a stable prodrug for generating the pan-RXR agonist 9-cis-retinoic acid. Its use is mandatory over all-trans-retinyl esters, whose metabolite lacks RXR activity. The dual RAR/RXR binding profile (Kd of 0.2-0.7 nM for RARs and 14.1-18.3 nM for RXRs [1]) enables studies that require simultaneous engagement of both receptor families, a property not achievable with all-trans-based reagents.

Developing Sustained-Release Lipid Formulations for Ocular Therapy

The slower predicted hydrolysis rate of 9-cis-retinyl stearate compared to palmitate esters, based on REH substrate specificity data [2], makes it a candidate of choice for intraocular or topical lipid-based depots where prolonged release of 9-cis-retinol is desired. Its logP of 12.32 provides a balanced lipophilicity for incorporation into lipid vehicles, as claimed in specific patents for treating retinal degenerations [3].

Use as a Certified Reference Standard for Isomer-Specific Analytical Chemistry

The validated HPLC method that achieves baseline separation of 9-cis-retinyl stearate from its geometric and ester analogs [4] positions this compound as a critical reference standard. Analytical laboratories proving isomer identity and purity in complex biological matrices or during quality control of retinoid-containing products should procure this specific isomer to ensure accurate quantification and method validation.

Metabolic Fate Studies of Dietary or Therapeutic Retinoid Esters

In pharmacokinetic and metabolic tracing studies, the unique chromatographic fingerprint of 9-cis-retinyl stearate allows researchers to track its distinct absorption, esterification, and hydrolysis pathways separate from all-trans or 13-cis isomers [4]. This is essential for experiments designed to isolate the metabolic fate of the 9-cis isomer pool, which is directly relevant to the biosynthesis of the endogenous RXR ligand, 9-cis-retinoic acid.

Quote Request

Request a Quote for 9-cis-Retinyl Stearate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.